N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine
Description
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}biphenyl-4-amine (CAS: 6413-78-1) is an imine-based aromatic compound with the molecular formula C₂₁H₂₀N₂ and a molecular weight of 300.16 g/mol . Its structure features a biphenyl moiety linked via an (E)-imine bond to a dimethylamino-substituted phenyl ring. The E-configuration ensures planar geometry, enhancing π-conjugation and electronic delocalization. This compound is notable for its electron-donating dimethylamino group, which influences optical and electronic properties, making it relevant in materials science, particularly organic electronics .
Properties
Molecular Formula |
C21H20N2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-phenylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C21H20N2/c1-23(2)21-14-8-17(9-15-21)16-22-20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3 |
InChI Key |
JPHLYBXHBAHXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine typically involves the condensation of 4-(dimethylamino)benzaldehyde with biphenyl-4-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
The electronic and steric effects of substituents significantly alter the properties of analogous compounds. Below is a detailed analysis:
Table 1: Key Structural and Electronic Comparisons
Electronic and Optical Properties
- Target Compound: The dimethylamino group donates electrons via resonance, red-shifting absorption spectra and enhancing fluorescence. This makes it suitable for organic light-emitting diodes (OLEDs) .
- 4-Methoxy Analog (): Methoxy is weaker in donating electrons compared to dimethylamino, leading to reduced conjugation and blue-shifted absorption. Applications may focus on pharmaceutical intermediates due to lower toxicity .
- Nitro-Substituted Compounds () : The nitro group withdraws electrons, reducing conjugation and fluorescence. Such compounds are used in photovoltaic cells for charge separation or as explosive precursors .
Steric and Solubility Effects
- Piperazine Derivatives (–6): The piperazine ring introduces steric bulk and basicity, improving solubility in polar solvents. For example, N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-phenylpiperazin-1-amine () shows enhanced solubility in ethanol, making it viable for drug formulation .
Research Findings and Contradictions
- Electron-Donating vs. Withdrawing Groups: While dimethylamino enhances OLED efficiency (), nitro groups () are more suited for applications requiring electron-deficient systems, such as photocatalysis .
- Piperazine vs. Biphenyl : Piperazine-containing compounds (–6) show higher solubility but lower thermal stability compared to the rigid biphenyl core of the target compound .
Biological Activity
N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine is an organic compound with the molecular formula and a molecular weight of 300.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly as a fluorescent probe and its possible applications in antimicrobial and anticancer therapies.
Research indicates that this compound interacts with various biological molecules, potentially modulating biological processes through receptor binding or enzyme inhibition. Its unique electronic properties allow it to serve as a fluorescent probe, which could facilitate interactions with specific molecular targets.
Antimicrobial Activity
Studies suggest that this compound exhibits antimicrobial properties. The exact mechanisms by which it exerts these effects are still under investigation, but its structural characteristics may contribute to its ability to disrupt microbial cell functions.
Anticancer Potential
Preliminary studies indicate that this compound may have anticancer effects. Research is ongoing to elucidate the specific pathways involved in its action against cancer cells, including potential apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine | Contains a pyridine ring; explored for similar biological activities. | |
| Biphenyl-4-amine | Lacks the dimethylaminophenyl methylidene group; simpler structure. | |
| N,N-Dimethylbenzamide | Different functional group; used in various chemical applications. |
This table highlights the distinct features of this compound, particularly its complex structure that may enhance its biological activity.
Case Studies and Research Findings
- Fluorescent Probes : A study demonstrated the use of this compound as a fluorescent probe that can effectively bind to specific proteins, providing insights into protein dynamics in cellular environments.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting potential for development into therapeutic agents.
- Anticancer Studies : Preliminary findings from cellular assays indicated that treatment with this compound resulted in reduced viability of cancer cell lines, prompting further exploration into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
